1-((4-Iodo-2-methylphenyl)sulfonyl)-4-methylpiperazine
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Overview
Description
1-((4-Iodo-2-methylphenyl)sulfonyl)-4-methylpiperazine is an organic compound with a complex structure that includes an iodine atom, a methyl group, and a sulfonyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Iodo-2-methylphenyl)sulfonyl)-4-methylpiperazine typically involves multiple steps. One common method starts with the iodination of 2-methylbenzenesulfonyl chloride, followed by the reaction with 4-methylpiperazine. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((4-Iodo-2-methylphenyl)sulfonyl)-4-methylpiperazine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide, and the methyl groups can be oxidized to carboxylic acids.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate would produce a carboxylic acid derivative.
Scientific Research Applications
1-((4-Iodo-2-methylphenyl)sulfonyl)-4-methylpiperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its unique functional groups.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-((4-Iodo-2-methylphenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets. The iodine atom and sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can also interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Iodo-2-methylphenyl)sulfonyl-1H-benzimidazole
- 1-Bromo-4-iodo-2-methylbenzene
- 4-Iodophenol
Uniqueness
1-((4-Iodo-2-methylphenyl)sulfonyl)-4-methylpiperazine is unique due to its combination of functional groups, which provide a diverse range of chemical reactivity and biological activity. Its structure allows for multiple types of chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(4-iodo-2-methylphenyl)sulfonyl-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IN2O2S/c1-10-9-11(13)3-4-12(10)18(16,17)15-7-5-14(2)6-8-15/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTNEYJLINLIQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)S(=O)(=O)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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